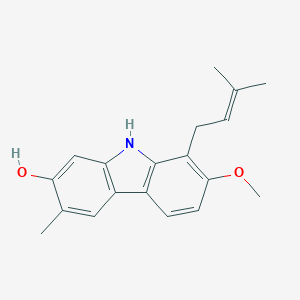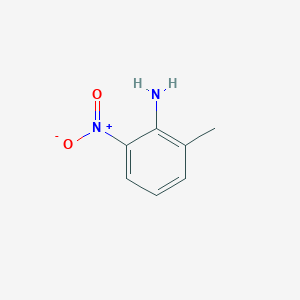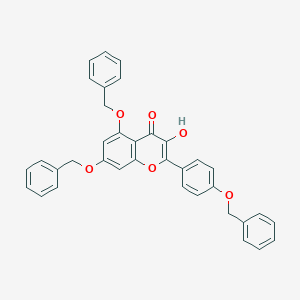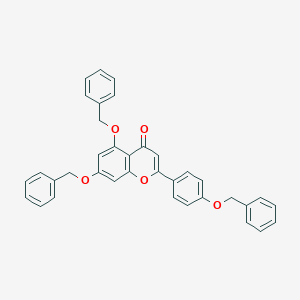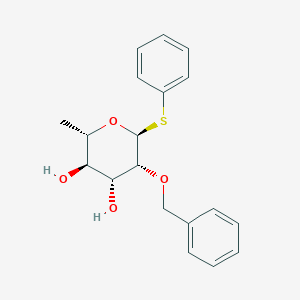
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate often involves electrophilic substitution reactions and cyclization processes such as Japp-Klingemann and Fischer indole cyclization reactions. For instance, a series of novel derivatives were synthesized starting from 4-bromo aniline, utilizing electrophilic substitution and cyclization reactions, with characterization performed via IR, 1H NMR, and mass spectroscopy (Mogulaiah et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often exhibits interesting features such as the inclination between different ring systems and the coplanarity of substituent groups with the core structure. For example, in certain compounds, the indole and central pyrrole ring systems are inclined to one another, and the substituent groups like carbonitrile are almost coplanar with their attached ring systems, which influences the compound's chemical reactivity and physical properties (Vimala et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives can be influenced by the presence of the indole and pyrrolidine moieties. For instance, the Sonogashira coupling and intramolecular alkyne-carbonyl metathesis process have been utilized for the synthesis of novel benzo-fused compounds, demonstrating the versatility of such structures in chemical synthesis (Nayak & Kim, 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of this compound derivatives are critical for their application in various domains. For example, the crystalline structure, including the inclination between ring systems and hydrogen bonding patterns, significantly affects the compound's solubility and stability, which is crucial for its potential applications in medicinal chemistry and material science (Karthikeyan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Y-27632 2HCl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Biology: Y-27632 2HCl is extensively used in cell biology research to study cell migration, apoptosis, and cytoskeletal dynamics. .
Medicine: In medical research, Y-27632 2HCl is used to investigate the therapeutic potential of ROCK inhibition in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the ROCK pathway. .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Y-27632 2HCl involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring, introduction of the pyridine moiety, and the final coupling reaction to form the desired product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
For industrial production, the synthesis of Y-27632 2HCl is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Y-27632 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Y-27632 2HCl include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts and bases to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of Y-27632 2HCl depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .
Wirkmechanismus
Y-27632 2HCl exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their phosphorylation activity . This inhibition leads to a decrease in the phosphorylation of downstream targets such as myosin phosphatase subunit 1 (MYPT1), which in turn affects various cellular processes including smooth muscle contraction, cell migration, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Y-27632 2HCl is often compared with other ROCK inhibitors such as fasudil, GSK429286A, and H-1152 . While all these compounds inhibit ROCK activity, Y-27632 2HCl is unique in its high selectivity and potency. It has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2, which is significantly lower than the Ki values of other inhibitors . Additionally, Y-27632 2HCl has been shown to have a greater preference for ROCK over other kinases, making it a valuable tool for studying ROCK-specific pathways .
List of Similar Compounds
- Fasudil
- GSK429286A
- H-1152
- Thiazovivin
- Blebbistatin
Y-27632 2HCl stands out among these compounds due to its high selectivity and potency, making it a preferred choice for researchers studying ROCK-related cellular processes and therapeutic applications .
Eigenschaften
IUPAC Name |
benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138537 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143322-56-9 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



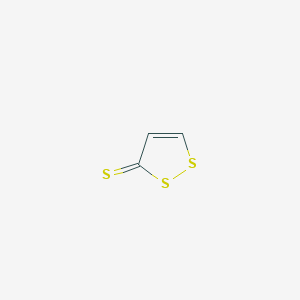

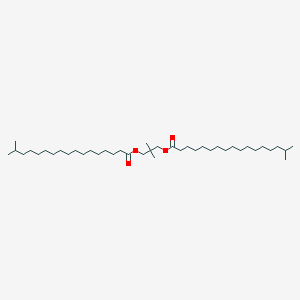
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
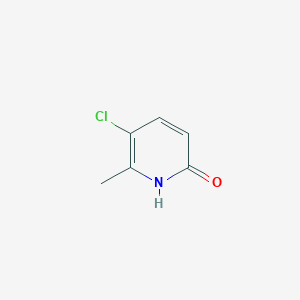

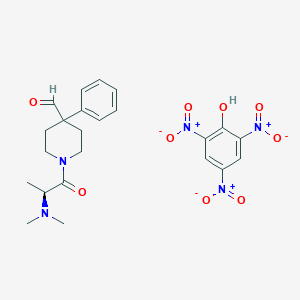
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)
